molecular formula C10H14ClN5 B12935436 9-(5-Chloropentyl)-9h-purin-6-amine CAS No. 53359-09-4

9-(5-Chloropentyl)-9h-purin-6-amine

Cat. No.: B12935436
CAS No.: 53359-09-4
M. Wt: 239.70 g/mol
InChI Key: MSBGAODKNZOTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(5-Chloropentyl)-9h-purin-6-amine is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The compound is known for its potent activity on cannabinoid receptors, making it a subject of interest in both scientific research and forensic studies .

Preparation Methods

The synthesis of 9-(5-Chloropentyl)-9h-purin-6-amine typically involves the reaction of purine derivatives with 5-chloropentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

9-(5-Chloropentyl)-9h-purin-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 9-(5-Chloropentyl)-9h-purin-6-amine involves its binding to cannabinoid receptors, primarily CB1 and CB2 receptors. Upon binding, the compound activates these receptors, leading to the inhibition of adenylyl cyclase, decreased opening of N-type calcium channels, and activation of G protein-gated inwardly rectifying potassium channels. This results in the modulation of neurotransmitter release and neuronal activity, contributing to its psychoactive effects .

Comparison with Similar Compounds

9-(5-Chloropentyl)-9h-purin-6-amine is compared with other synthetic cannabinoids such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological properties.

Properties

CAS No.

53359-09-4

Molecular Formula

C10H14ClN5

Molecular Weight

239.70 g/mol

IUPAC Name

9-(5-chloropentyl)purin-6-amine

InChI

InChI=1S/C10H14ClN5/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-5H2,(H2,12,13,14)

InChI Key

MSBGAODKNZOTFY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCCCl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.